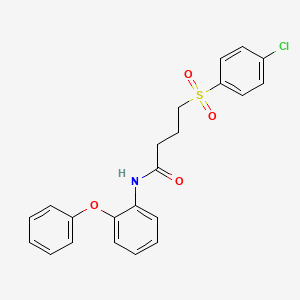
1-(Tert-butoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride, also known as TTPB, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. TTPB is a selective antagonist of the G protein-coupled receptor GPR126, which plays a key role in the development and maintenance of myelin in the nervous system.
Scientific Research Applications
Synthetic Phenolic Antioxidants (SPAs)
Synthetic phenolic antioxidants are a class of compounds widely used across various industries to prevent oxidative damage and extend the shelf life of products. Research indicates that SPAs, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), are prevalent in environmental matrices (indoor dust, outdoor air particulates, sea sediment, river water) and even detected in human tissues (fat tissues, serum, urine, breast milk, fingernails) due to their widespread use. These findings underscore the environmental and human exposure pathways, including food intake and use of personal care products. The health implications of SPAs, including potential hepatic toxicity and endocrine-disrupting effects, have prompted studies to recommend the development of novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Terpenoids
Terpenoids represent the largest class of natural products, with over 55,000 known compounds, featuring a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Terpenoids such as ursolic acid and oleanolic acid have been identified for their promising anti-inflammatory activities, which include modulation of various extracellular and intracellular molecular targets, like the NFkB, STAT3/6, Akt/mTOR pathways. These activities highlight the potential of terpenoids as therapeutic agents in treating and preventing inflammatory diseases, including cancer. The development of novel derivatives and the application of nanotechnology in drug delivery systems are areas of ongoing research aimed at overcoming challenges related to solubility, bioavailability, and therapeutic efficacy (Kashyap et al., 2016).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO2.ClH/c1-13(2,3)11-15(7,8)16-9-12(17)10-18-14(4,5)6;/h12,16-17H,9-11H2,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMRWWHGPFQAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(COC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

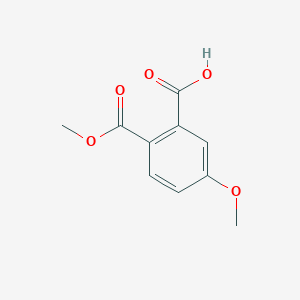
![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)
![2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2806869.png)
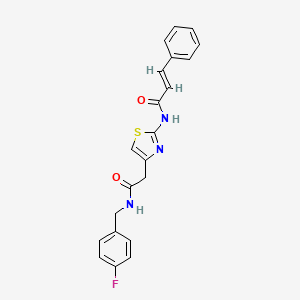
![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)

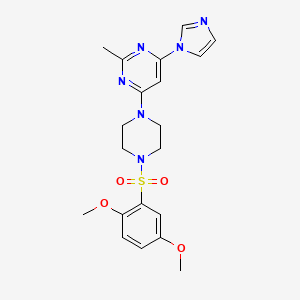
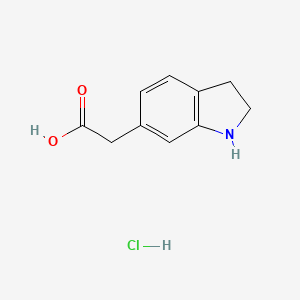
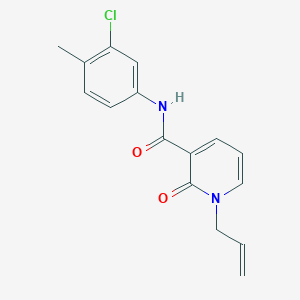
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2806881.png)
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
